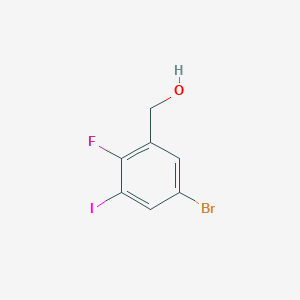

(5-Bromo-2-fluoro-3-iodophenyl)methanol

Description

Properties

Molecular Formula |

C7H5BrFIO |

|---|---|

Molecular Weight |

330.92 g/mol |

IUPAC Name |

(5-bromo-2-fluoro-3-iodophenyl)methanol |

InChI |

InChI=1S/C7H5BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2 |

InChI Key |

SOJHMXGBILCBPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)I)Br |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of (5-Bromo-2-fluoro-3-iodophenyl)methanol

Executive Summary

In the landscape of modern drug discovery and advanced materials development, polyhalogenated arenes serve as indispensable scaffolds for the rapid, modular assembly of complex molecular architectures. (5-Bromo-2-fluoro-3-iodophenyl)methanol (CAS: 2090447-85-9)[1] is a highly functionalized building block that exemplifies this utility. Featuring three distinct halogens (F, Br, I) and a versatile benzylic alcohol handle, this molecule allows researchers to execute orthogonal, site-selective functionalizations.

This technical guide provides an in-depth analysis of the physicochemical properties of (5-Bromo-2-fluoro-3-iodophenyl)methanol, explores the mechanistic causality behind its differential reactivity, and details field-proven, self-validating protocols for its application in cross-coupling workflows.

Molecular Architecture & Physicochemical Profile

The strategic placement of substituents on the benzene ring dictates both the physical properties and the chemical behavior of the molecule. The ortho-fluorine atom sterically shields the hydroxymethyl group while inductively withdrawing electron density from the aromatic system. This electronic modulation lowers the pKa of the benzylic protons and increases the electrophilicity of the ring, subtly accelerating oxidative addition at the meta-iodine position.

Table 1: Key Physicochemical Properties

| Physicochemical Property | Value |

| IUPAC Name | (5-Bromo-2-fluoro-3-iodophenyl)methanol |

| CAS Registry Number | 2090447-85-9 |

| Molecular Formula | C7H5BrFIO |

| Molecular Weight | 330.92 g/mol |

| Exact Mass | 329.8552 Da |

| Topological Polar Surface Area (TPSA) | 20.2 Ų |

| Hydrogen Bond Donors / Acceptors | 1 / 2 |

| Estimated LogP (XLogP3) | ~3.2 |

| Physical State | Solid (Light sensitive) |

Differential Reactivity & Mechanistic Causality

The core value of (5-Bromo-2-fluoro-3-iodophenyl)methanol lies in the orthogonal reactivity of its carbon-halogen bonds. The fundamental principle enabling site-selective cross-coupling in polyhalogenated arenes is the difference in bond dissociation energies (BDE)[2].

-

C3–Iodine (BDE ~65 kcal/mol): The weakest bond in the system. It undergoes rapid oxidative addition with Palladium(0) species even at low to ambient temperatures.

-

C5–Bromine (BDE ~81 kcal/mol): Requires elevated temperatures and often more electron-rich phosphine ligands (e.g., Buchwald ligands) to undergo oxidative addition.

-

C2–Fluorine (BDE ~114 kcal/mol): Practically inert to standard Pd-catalyzed cross-coupling, serving instead as an electronic modulator and a potential handle for late-stage Nucleophilic Aromatic Substitution (SNAr) if the ring is further activated by electron-withdrawing groups.

-

C1–Hydroxymethyl: Provides a non-halogen handle that can be orthogonally oxidized to an aldehyde or converted to a leaving group (mesylate/halide) for SN2 displacement.

By understanding these thermodynamic and kinetic differences, chemists can design catalyst-controlled site-selectivity switches to sequentially build complexity[3].

Caption: Orthogonal functionalization pathways of the polyhalogenated scaffold.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic reasoning (causality) behind the reagent choices and specific analytical checkpoints to verify success.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the C3-Iodine Position

Objective: To selectively couple an aryl boronic acid at the C3 position while leaving the C5-bromine and C1-hydroxyl groups intact for downstream functionalization.

Reagents & Conditions:

-

(5-Bromo-2-fluoro-3-iodophenyl)methanol (1.0 equiv)

-

Aryl Boronic Acid (1.05 equiv)

-

Pd(PPh₃)₄ (3–5 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) / H₂O (4:1 v/v)

-

Temperature: 60 °C under Argon for 4–6 hours.

Step-by-Step Methodology:

-

Charge a flame-dried Schlenk flask with the core scaffold, aryl boronic acid, and Pd(PPh₃)₄.

-

Evacuate and backfill the flask with Argon (3 cycles) to remove oxygen, which can degrade the active Pd(0) catalyst.

-

Add degassed DME, followed by the degassed 2M Na₂CO₃ aqueous solution.

-

Heat the biphasic mixture to 60 °C with vigorous stirring.

-

Validation Check (LC-MS): Sample the organic layer after 4 hours. The desired monocoupled product will exhibit a mass shift corresponding to the loss of iodine (-127 Da) and the addition of the aryl group. Crucially, the mass spectrum must retain the characteristic 1:1 isotopic ratio of the M / M+2 peaks, confirming the C5-bromine bond remains unbroken.

-

Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

Causality & Logic: The choice of Pd(PPh₃)₄ and a moderate temperature (60 °C) is highly deliberate. The C3–I bond's low dissociation energy allows for rapid oxidative addition. If higher temperatures (e.g., 90 °C) or highly active Buchwald-type ligands were used, the Pd(0) species would possess enough thermal energy to activate the C5–Br bond, leading to catastrophic double-coupling or oligomerization[2]. The biphasic DME/H₂O system ensures optimal solubility for both the organic substrates and the inorganic base required to drive the transmetalation step.

Protocol 2: Hydroxyl Group Activation (Mesylation)

Objective: To convert the benzylic alcohol into a highly reactive methanesulfonate (mesylate) leaving group, preparing the C1 position for nucleophilic attack (e.g., by amines or azides).

Reagents & Conditions:

-

Suzuki-coupled product from Protocol 1 (1.0 equiv)

-

Methanesulfonyl chloride (MsCl) (1.2 equiv)

-

Triethylamine (Et₃N) (1.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Temperature: 0 °C to room temperature.

Step-by-Step Methodology:

-

Dissolve the starting material in anhydrous DCM under Argon and cool the solution to 0 °C using an ice bath.

-

Add Et₃N dropwise, followed by the slow, dropwise addition of MsCl.

-

Stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature for 1 hour.

-

Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc). The highly polar alcohol spot will cleanly convert to a less polar, UV-active mesylate spot.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, wash with cold 1M HCl (to remove excess amine), dry over Na₂SO₄, and concentrate under reduced pressure. Use immediately in the next step to prevent degradation.

Causality & Logic: The reaction is initiated at 0 °C to tightly control the highly exothermic nature of sulfonylation. Et₃N serves a dual mechanistic purpose: it acts as an acid scavenger to neutralize the corrosive HCl byproduct, and it functions as a nucleophilic catalyst by reacting with MsCl to form a highly electrophilic sulfene intermediate. DCM is utilized as an aprotic, non-polar solvent to prevent the solvolysis of the highly reactive mesyl chloride.

Storage, Stability, and Safety

To maintain the physicochemical integrity of (5-Bromo-2-fluoro-3-iodophenyl)methanol, strict storage protocols must be adhered to:

-

Photolability: The C–I bond is susceptible to homolytic cleavage upon prolonged exposure to ultraviolet (UV) light, generating iodine radicals that lead to molecular degradation (often visible as a pink or brown discoloration due to the formation of I₂).

-

Storage Conditions: The compound must be stored in amber glass vials at 2–8 °C under an inert atmosphere (Argon or Nitrogen) to prevent oxidative and photolytic degradation[1].

-

Handling: Standard PPE (gloves, safety goggles, lab coat) is required. As a polyhalogenated benzyl alcohol, it may act as a mild skin and respiratory irritant.

References

- 2090447-85-9 | (5-Bromo-2-fluoro-3-iodophenyl)methanol | BLD Pharm.BLD Pharm.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.Chemical Reviews, ACS Publications.

- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes.MDPI.

Sources

Chemical structure and molecular weight of (5-Bromo-2-fluoro-3-iodophenyl)methanol

[1][2]

Introduction: The Halogenated Scaffold in Drug Discovery

(5-Bromo-2-fluoro-3-iodophenyl)methanol (CAS: 2090447-85-9) represents a high-value "orthogonal" intermediate in medicinal chemistry. Its structural utility lies in its poly-halogenated core , which offers three distinct vectors for chemical modification.

For drug development professionals, this molecule is not merely a building block; it is a branching point . The presence of iodine, bromine, and fluorine on a single benzene scaffold allows for sequential, chemoselective functionalization. The iodine atom serves as the primary site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the bromine atom remains intact for secondary derivatization. The fluorine atom provides metabolic stability and modulates the pKa of neighboring functionalities, while the hydroxymethyl group serves as a versatile anchor for etherification, oxidation, or conversion to a leaving group.

Chemical Identity & Molecular Weight Analysis[1][3][4][5][6]

Nomenclature and Identifiers

| Property | Specification |

| IUPAC Name | (5-Bromo-2-fluoro-3-iodophenyl)methanol |

| Common Synonyms | 5-Bromo-2-fluoro-3-iodobenzyl alcohol |

| CAS Registry Number | 2090447-85-9 |

| Molecular Formula | C₇H₅BrFIO |

| SMILES | OCC1=CC(Br)=CC(I)=C1F |

Molecular Weight & Isotopic Distribution

The molecular weight of this compound is heavily influenced by the presence of bromine and iodine. The distinct isotopic pattern of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) creates a characteristic mass spectral signature essential for QC validation.

| Element | Count | Atomic Mass (avg) | Contribution |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 5 | 1.008 | 5.040 |

| Bromine (Br) | 1 | 79.904 | 79.904 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Iodine (I) | 1 | 126.904 | 126.904 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total Molar Mass | 330.92 g/mol |

Mass Spectrometry Note: In LC-MS (ESI+), look for the [M-OH]⁺ carbocation or [M+Na]⁺ adducts. The bromine doublet will appear as two peaks separated by 2 Da with nearly equal intensity.

Structural Analysis & Conformation

The substitution pattern is critical for its reactivity profile:

-

Position 1 (-CH₂OH): The benzylic alcohol.

-

Position 2 (-F): Ortho to the alcohol. The high electronegativity of fluorine induces a dipole that affects the benzylic carbon. Sterically, it is small (Van der Waals radius ~1.47 Å), allowing rotational freedom for the hydroxymethyl group.

-

Position 3 (-I): Ortho to the fluorine. This creates a "crowded" region. The iodine atom is large and labile, making it the most reactive site for oxidative addition.

-

Position 5 (-Br): Meta to the iodine. This position is electronically distinct and sterically accessible, reacting only under more forcing conditions or after the iodine has been engaged.

Synthesis Protocol

The most robust synthetic route involves the reduction of the commercially available precursor, 5-bromo-2-fluoro-3-iodobenzoic acid (CAS 1517342-25-4).

Retrosynthetic Logic

Direct halogenation of benzyl alcohol is uncontrolled. Therefore, the halogen pattern is established on the benzoic acid scaffold before reducing the carbonyl to the methylene group.

Experimental Workflow (Borane Reduction)

Note: This protocol assumes standard Schlenk line techniques under an inert atmosphere (Argon/Nitrogen).

Reagents:

-

5-Bromo-2-fluoro-3-iodobenzoic acid (1.0 eq)

-

Borane-Tetrahydrofuran complex (BH₃·THF), 1.0 M solution (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (for quenching)

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried round-bottom flask with 5-bromo-2-fluoro-3-iodobenzoic acid and anhydrous THF (0.2 M concentration). Cool to 0°C in an ice bath.

-

Reduction: Dropwise add BH₃·THF solution via syringe over 20 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Reflux: Once addition is complete, warm to room temperature, then heat to mild reflux (65°C) for 2–4 hours to ensure complete reduction of the carboxylate.

-

Quench: Cool to 0°C. Carefully add Methanol dropwise until gas evolution (H₂) ceases. This breaks the borate ester complex.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and Brine. Dry over Na₂SO₄.

-

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).

Synthesis Visualization

Figure 1: Reduction pathway from benzoic acid precursor to the target benzyl alcohol.

Chemoselectivity & Application in FBDD

The power of this molecule lies in its ability to undergo sequential cross-coupling .

The Reactivity Hierarchy

-

C3-Iodine: The C-I bond is the weakest (approx. 65 kcal/mol). It undergoes oxidative addition with Pd(0) at room temperature or mild heating.

-

Application: Suzuki coupling with Aryl-boronic acids to extend the scaffold at the 3-position.

-

-

C5-Bromine: The C-Br bond is stronger (approx. 81 kcal/mol). It requires higher temperatures (>80°C) or specialized ligands (e.g., XPhos, SPhos) to react.

-

Application: Subsequent coupling after the C3 position is functionalized.

-

-

C1-Hydroxymethyl: Can be converted to an aldehyde (oxidation), alkyl halide (substitution), or ether.

Strategic Workflow Diagram

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-I and Aryl-Br.

Safety & Handling

-

Hazards: As a halogenated benzyl alcohol, treat as an irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2–8°C under inert gas. Light sensitive (due to C-I bond lability).

-

Incompatibility: Avoid strong oxidizing agents (converts alcohol to aldehyde/acid) and strong bases (potential deprotonation/elimination).

References

-

PubChem. (2024).[2] Compound Summary: (2-Bromo-5-iodophenyl)methanol (Analogous Reactivity Data).[2] Retrieved from [Link]

-

American Chemical Society. (2023). New Synthesis of Diarylmethanes, Key Building Blocks for SGLT2 Inhibitors (Methodology for Halogenated Benzyl Alcohol Synthesis). Retrieved from [Link]

A Technical Guide to the Solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Bromo-2-fluoro-3-iodophenyl)methanol, a halogenated aromatic alcohol of interest in pharmaceutical and chemical synthesis. In the absence of direct experimental data, this document establishes a predictive framework grounded in fundamental chemical principles and data from structurally analogous compounds. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for solubility assessment. The guide details the underlying physicochemical drivers of solubility, provides a robust experimental protocol for its determination, and presents the expected solubility profile in a range of common organic solvents.

Introduction: The Strategic Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that dictates its behavior in various media.[1] From reaction kinetics in a flask to bioavailability in the human body, the extent to which a compound dissolves in a given solvent is of paramount importance.[1][2] (5-Bromo-2-fluoro-3-iodophenyl)methanol, with its complex halogenation pattern and polar hydroxyl group, presents a unique solubility profile that requires careful consideration. This guide aims to provide a deep understanding of its likely behavior in organic solvents, enabling informed decisions in process development, formulation, and analytical method design.

The core principle governing solubility is "like dissolves like."[2] This means that substances with similar polarities and intermolecular forces are more likely to be miscible.[3] The molecular structure of (5-Bromo-2-fluoro-3-iodophenyl)methanol offers competing features: a nonpolar, electron-rich aromatic ring heavily substituted with large, hydrophobic halogens (Bromo and Iodo), and a polar hydroxymethyl group capable of acting as a hydrogen bond donor and acceptor. The interplay of these features will ultimately determine its solubility in different solvent classes.

Physicochemical Drivers of Solubility

To predict the solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol, we must first analyze its key molecular features and how they will interact with different types of organic solvents.

Molecular Structure Analysis

-

Aromatic Ring: The phenyl ring provides a significant nonpolar character, favoring interactions with other aromatic or nonpolar solvents through van der Waals forces and pi-stacking.

-

Halogen Substituents (Br, F, I): The bromine, fluorine, and iodine atoms increase the molecular weight and surface area, which can decrease solubility. Their high electronegativity also induces dipoles, adding to the overall polarity of the molecule.

-

Hydroxymethyl Group (-CH₂OH): This is the primary polar and protic feature of the molecule. The hydroxyl group can engage in hydrogen bonding, a strong type of intermolecular force that is crucial for solubility in protic solvents like alcohols.

Solvent Classification and Interaction Potential

Organic solvents can be broadly classified based on their polarity and hydrogen bonding capabilities. The solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol is expected to vary significantly across these classes:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group on our target molecule, strong hydrogen bonding interactions are expected, leading to high solubility. Data for a similar compound, (3-bromo-5-fluorophenyl)methanol, indicates good solubility in ethanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They will interact favorably with the hydroxyl group of the solute, suggesting moderate to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. The large, nonpolar surface area of the halogenated phenyl ring will favor solubility in these solvents, but the polar hydroxyl group will be disfavored. Consequently, solubility is expected to be low to moderate.

Predictive Solubility Profile

Based on the analysis of molecular structure and solvent interactions, a qualitative and quantitative prediction of solubility for (5-Bromo-2-fluoro-3-iodophenyl)methanol is summarized below. These predictions are informed by data on analogous compounds and fundamental principles.

| Solvent | Solvent Class | Predicted Solubility | Rationale |

| Methanol | Polar Protic | High | Strong hydrogen bonding with the hydroxyl group. |

| Ethanol | Polar Protic | High | Strong hydrogen bonding; similar to methanol. |

| Acetone | Polar Aprotic | Moderate to High | Good dipole-dipole interactions and hydrogen bond acceptance. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | Can solvate both polar and nonpolar regions of the molecule. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Ether oxygen can act as a hydrogen bond acceptor. |

| Toluene | Nonpolar Aromatic | Low to Moderate | Aromatic ring interactions are favorable, but the polar hydroxyl group limits solubility. |

| Hexane | Nonpolar Aliphatic | Low | Dominated by weak van der Waals forces; poor solvation of the hydroxyl group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor and high polarity make it an excellent solvent for a wide range of compounds.[5] |

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is required. The following protocol outlines a robust method for determining the solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol using the isothermal shake-flask method, a gold standard for equilibrium solubility measurements.[6]

Materials and Equipment

-

(5-Bromo-2-fluoro-3-iodophenyl)methanol (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled shaker/incubator

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The overall workflow for the experimental determination of solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of (5-Bromo-2-fluoro-3-iodophenyl)methanol and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5-6 points covering the expected concentration range).

-

-

Sample Preparation:

-

For each solvent to be tested, add an excess amount of solid (5-Bromo-2-fluoro-3-iodophenyl)methanol to a scintillation vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Add a known volume of the solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted to determine the optimal duration.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any suspended particles.

-

Accurately dilute the filtered sample with the mobile phase of the HPLC to a concentration that falls within the range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Conclusion and Future Directions

This guide provides a robust framework for understanding and determining the solubility of (5-Bromo-2-fluoro-3-iodophenyl)methanol in organic solvents. The predictions, based on the principle of "like dissolves like" and analysis of its structural components, suggest high solubility in polar protic and aprotic solvents, and lower solubility in nonpolar solvents. The detailed experimental protocol provides a clear and reliable method for obtaining precise, quantitative solubility data.

For future work, the generated experimental data can be used to develop and validate computational solubility models.[7][8] These models, in turn, can accelerate the screening of new chemical entities by providing rapid and accurate solubility predictions, ultimately enhancing the efficiency of the drug discovery and development process.[1][9]

References

- University of California, Davis. (2023, August 31). Solubility of Organic Compounds.

- Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program.

- MilliporeSigma. (n.d.). (5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)(m-tolyl)methanol.

- ChemBK. (2024, April 9). (3-bromo-5-fluorophenyl)methanol.

- Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.

- Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews.

- ResearchGate. (n.d.). Solubility of Polymers in Organic Solvents. Request PDF.

- ChemScene. (n.d.). (3-Bromo-5-fluoro-2-iodophenyl)methanol.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol.

- RSC Publishing. (2025, September 15). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.

- MilliporeSigma. (n.d.). Solvent Miscibility Table.

- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.

- PubChemLite. (n.d.). (3-bromo-5-iodophenyl)methanol.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- PMC. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.

- ChemicalBook. (2025, July 16). 5-broMo-3-fluoro-2-iodopyridine.

- NIH. (n.d.). Physics-Based Solubility Prediction for Organic Molecules - PMC.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

Sources

- 1. physchemres.org [physchemres.org]

- 2. chem.ws [chem.ws]

- 3. 溶剂混溶性表 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00134J [pubs.rsc.org]

- 8. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

Advanced Safety Data and Handling Protocols for (5-Bromo-2-fluoro-3-iodophenyl)methanol: A Guide for Pharmaceutical Synthesis

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter highly functionalized polyhalogenated building blocks. (5-Bromo-2-fluoro-3-iodophenyl)methanol (CAS: 2090447-85-9) is a premier example of such a scaffold, offering unparalleled chemoselectivity for sequential cross-coupling reactions. However, the very structural features that make it synthetically valuable—specifically the differential bond dissociation energies of its carbon-halogen bonds—also dictate strict handling, storage, and safety protocols.

This whitepaper synthesizes the Safety Data Sheet (SDS) requirements with field-proven physicochemical insights, providing researchers with a self-validating framework for safely handling this compound without compromising its structural integrity.

Physicochemical Profiling & Structural Causality

To handle a chemical safely and effectively, one must understand the causality behind its behavior. The reactivity and instability of (5-Bromo-2-fluoro-3-iodophenyl)methanol are entirely governed by its orthogonal halogenation.

Table 1: Physicochemical & Structural Profile

| Property | Value | Causality / Implication |

| CAS Number | 2090447-85-9 | Unique identifier for regulatory tracking and SDS retrieval . |

| Molecular Formula | C7H5BrFIO | High halogen density requires specialized halogenated waste disposal. |

| Molecular Weight | 330.92 g/mol | High mass dictates precise stoichiometric calculations in micro-scale synthesis. |

| C-I Bond Dissociation | ~57–67 kcal/mol | Lowest energy bond. Primary site for oxidative addition and photolytic degradation . |

| C-Br Bond Dissociation | ~72–82 kcal/mol | Secondary reactive site. Allows for chemoselective sequential coupling. |

| C-F Bond Dissociation | >110 kcal/mol | Highly stable. Acts as an inductive electronic modulator for the aromatic ring. |

The Causality of Chemoselectivity: In transition-metal catalysis (e.g., Palladium-catalyzed Suzuki or Sonogashira couplings), the oxidative addition step is rate-determining and highly sensitive to bond dissociation energy (BDE) . Because the C-I bond is significantly weaker than the C-Br bond, the catalyst will selectively insert into the C-I bond first. However, this weak C-I bond is also the compound's Achilles' heel regarding stability, making it highly susceptible to homolytic cleavage via ambient light.

Degradation Pathways & Storage Protocols

Exposure to ultraviolet or high-intensity visible light provides sufficient photon energy (

Fig 1: Photolytic degradation pathway of (5-Bromo-2-fluoro-3-iodophenyl)methanol via C-I cleavage.

Storage Directives:

-

Temperature: Store at 2–8°C (refrigerated) to suppress thermal oxidation of the benzylic alcohol to an aldehyde.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent ambient oxygen from reacting with trace radicals.

-

Light Protection: Must be stored in amber borosilicate glass vials, ideally wrapped in aluminum foil.

GHS Safety Data & Toxicological Mechanisms

As a polyhalogenated aromatic compound, (5-Bromo-2-fluoro-3-iodophenyl)methanol exhibits specific toxicological profiles driven by its lipophilicity. The halogens increase the molecule's ability to partition into lipid bilayers (stratum corneum of the skin), while the benzylic alcohol provides a hydrogen-bonding donor that can interact with biological nucleophiles.

Table 2: GHS Hazard Identification & Mitigation

| Hazard Code | Description | Physiological Mechanism | Mitigation Strategy |

| H315 | Causes skin irritation | Lipophilic penetration and disruption of the epidermal lipid matrix. | Wear nitrile gloves (double-gloving recommended). |

| H319 | Causes serious eye irritation | Halogen-bonding and hydrogen-bonding with corneal proteins. | Use tight-fitting safety goggles or a full face shield. |

| H335 | May cause respiratory irritation | Inhalation of micro-particulate dust causing mucosal inflammation. | Handle strictly within a certified, calibrated fume hood. |

Experimental Workflow: Safe Handling & Reaction Setup

To ensure scientific integrity, handling protocols must be designed as self-validating systems . The following step-by-step methodology outlines the safe setup of a chemoselective cross-coupling reaction using this compound, ensuring that both operator safety and chemical integrity are maintained.

Methodology: Air- and Light-Sensitive Schlenk Line Setup

Step 1: Equipment Preparation

-

Action: Flame-dry a Schlenk flask containing a magnetic stir bar under high vacuum (<0.1 mmHg), then backfill with Argon.

-

Validation: Allow the flask to cool to room temperature. If condensation forms on the interior glass, moisture is still present. Abort and re-dry.

Step 2: Reagent Loading

-

Action: Weigh (5-Bromo-2-fluoro-3-iodophenyl)methanol and the transition metal catalyst under ambient conditions, minimizing light exposure (dim fume hood lights). Transfer rapidly to the Schlenk flask.

Step 3: The Purge Cycle (Self-Validating Step)

-

Action: Perform three cycles of vacuum evacuation and Argon backfill.

-

Validation: Close the vacuum line and monitor the Schlenk line manometer. A static pressure reading for 60 seconds confirms a hermetic seal. If the pressure rises, a leak is present; abort the backfill, re-grease all ground-glass joints, and restart the cycle.

Step 4: Solvent Addition

-

Action: Inject thoroughly degassed solvent (e.g., via Freeze-Pump-Thaw method) through the septum using a gas-tight syringe.

Step 5: Reaction Execution

-

Action: Wrap the reaction vessel in aluminum foil to completely block ambient light and initiate stirring/heating.

Fig 2: Step-by-step Schlenk line workflow for air- and light-sensitive cross-coupling reactions.

Emergency Response & Spill Mitigation

In the event of a spill, standard sweeping will aerosolize the fine powder, violating the H335 (respiratory irritation) mitigation protocol.

Self-Validating Decontamination Protocol:

-

Containment: Immediately cover the spilled powder with a damp, inert absorbent material (e.g., wet sand or a specialized chemical spill pad) to prevent aerosolization.

-

Neutralization/Collection: Carefully scoop the damp matrix into a dedicated, sealable hazardous waste container labeled for "Halogenated Organic Solid Waste."

-

Validation of Cleanliness: Wipe the spill area with a solvent-soaked rag (e.g., isopropanol). Shine a handheld UV lamp (365 nm) over the area; the absence of fluorescence or dark quenching spots indicates successful removal of the conjugated aromatic residue.

References

A Technical Guide to the Experimental Determination of Melting and Boiling Points for Novel Phenylmethanols: The Case of (5-Bromo-2-fluoro-3-iodophenyl)methanol

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the melting and boiling points of novel organic compounds, with a specific focus on (5-Bromo-2-fluoro-3-iodophenyl)methanol. As this compound is a highly substituted and potentially novel entity, its physical properties are not widely documented. Therefore, this guide emphasizes the practical, experimental approach to obtaining these crucial data points, which are fundamental to the characterization, purity assessment, and process development of new chemical entities in the pharmaceutical and chemical research landscape.

The Imperative of Physical Property Determination for Novel Compounds

In the realm of drug discovery and chemical synthesis, the synthesis of a novel molecule like (5-Bromo-2-fluoro-3-iodophenyl)methanol is but the first step. A thorough characterization of its physical properties is paramount. The melting and boiling points are two of the most fundamental of these properties.

-

Indicator of Purity: A sharp, well-defined melting point is a reliable indicator of the purity of a crystalline solid.[1][2] Impurities tend to depress and broaden the melting range.[1] For a drug development professional, this is a critical first pass at assessing the success of a synthesis and purification protocol.

-

Compound Identification: While not sufficient for identification on its own, a measured melting or boiling point provides a crucial data point for confirming the identity of a newly synthesized compound, especially when compared with data from analogous structures or in conjunction with other analytical techniques like NMR or mass spectrometry.[2]

-

Process Development and Safety: Knowledge of the boiling point is essential for designing purification protocols such as distillation.[3][4] It also informs safe handling and storage procedures, as it relates to the compound's volatility.

Given the absence of readily available data for (5-Bromo-2-fluoro-3-iodophenyl)methanol, the following sections detail the experimental procedures necessary to determine these values with precision and accuracy.

Quantitative Data Summary

As of the latest literature search, specific experimental data for the melting and boiling points of (5-Bromo-2-fluoro-3-iodophenyl)methanol are not available in public databases. The table below is presented as a template for recording experimentally determined values.

| Physical Property | Experimentally Determined Value |

| Melting Point (°C) | To be determined |

| Boiling Point (°C) | To be determined |

Experimental Protocol: Melting Point Determination

The determination of the melting point of a solid organic compound is a standard laboratory technique. The capillary method, utilizing either a Thiele tube or a modern digital melting point apparatus, is the most common and reliable approach.[1]

Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[2] For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities disrupts the crystal lattice, leading to a lower and broader melting range.

Causality Behind Experimental Choices

-

Fine Powdering of the Sample: The sample must be finely powdered to ensure uniform packing in the capillary tube and efficient heat transfer.[1]

-

Slow and Uniform Heating: Near the expected melting point, the heating rate should be slow and steady (approximately 1-2°C per minute).[1] Rapid heating can lead to inaccurate readings as the thermometer reading may lag behind the actual temperature of the sample.

-

Recording a Melting Range: It is crucial to record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). This range provides information about the purity of the sample.[1]

Step-by-Step Methodology: Capillary Method

-

Sample Preparation:

-

Place a small amount of dry (5-Bromo-2-fluoro-3-iodophenyl)methanol on a clean, dry watch glass.

-

Crush the sample into a fine powder using a spatula.[5]

-

Obtain a capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. The packed sample should be approximately 2-3 mm in height.[5]

-

-

Apparatus Setup (Thiele Tube Method):

-

Attach the capillary tube to a thermometer using a small rubber band or a piece of wire. The sample in the capillary tube should be level with the thermometer bulb.[1]

-

Clamp the Thiele tube to a retort stand.

-

Fill the Thiele tube with a high-boiling point liquid, such as mineral oil or silicone oil, to a level above the side arm.

-

Suspend the thermometer and attached capillary tube in the oil bath, ensuring the sample is immersed in the oil.[1]

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.[1]

-

Observe the sample closely as the temperature rises.

-

Record the temperature (T1) when the first signs of melting are observed.

-

Continue heating slowly and record the temperature (T2) when the last solid crystal melts completely.[5]

-

The melting point is recorded as the range T1 - T2.

-

Visualization of Experimental Workflow

Caption: Workflow for Melting Point Determination.

Experimental Protocol: Boiling Point Determination

The boiling point of a liquid is another fundamental physical property that aids in its identification and assessment of purity.[6] For a novel compound like (5-Bromo-2-fluoro-3-iodophenyl)methanol, which is expected to be a solid at room temperature, this determination would follow a melting point analysis.

Principle

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3][6] At this temperature, the liquid undergoes a phase transition to a gas. The boiling point is sensitive to changes in atmospheric pressure.[3]

Causality Behind Experimental Choices

-

Use of a Boiling Chip or Stir Bar: To prevent bumping and ensure smooth boiling, a boiling chip or a magnetic stir bar should be added to the liquid.

-

Proper Thermometer Placement: The top of the thermometer bulb should be positioned just below the side arm of the distillation apparatus to accurately measure the temperature of the vapor that is in thermal equilibrium with the boiling liquid.[7]

-

Recording Barometric Pressure: Since the boiling point is dependent on the external pressure, it is crucial to record the atmospheric pressure at the time of the experiment for accurate and reproducible results.[3][7]

Step-by-Step Methodology: Distillation Method

-

Apparatus Setup:

-

Place a sufficient amount (e.g., 5-10 mL) of the molten (5-Bromo-2-fluoro-3-iodophenyl)methanol into a small round-bottom flask.

-

Add a boiling chip or a small magnetic stir bar.

-

Set up a simple distillation apparatus.[4] This consists of the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Ensure all joints are securely clamped.

-

-

Measurement:

-

Begin heating the round-bottom flask gently using a heating mantle.

-

Observe the liquid as it begins to boil and the vapor rises into the distillation head.

-

Watch for the condensation of the vapor on the thermometer bulb. The temperature will rise and then stabilize.

-

Record the temperature at which the liquid is actively distilling and the temperature reading on the thermometer is constant. This stable temperature is the boiling point.[4]

-

Record the ambient atmospheric pressure from a barometer.

-

Visualization of Experimental Setup

Caption: Setup for Boiling Point Determination via Distillation.

Concluding Remarks

The experimental determination of the melting and boiling points of novel compounds such as (5-Bromo-2-fluoro-3-iodophenyl)methanol is a cornerstone of chemical research and development. These data provide invaluable insights into the purity, identity, and physical nature of the compound, thereby guiding subsequent stages of research, including purification, formulation, and safety assessments. The protocols outlined in this guide represent standard, reliable methods for obtaining these critical physical constants.

References

-

Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]

-

University of Calgary. Melting point determination. [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. [Link]

-

Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

-

Thompson Rivers University. Experiment 1: Melting-point Determinations. [Link]

-

University of Anbar. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. [Link]

-

Scribd. Determination of Melting Point of An Organic Compound. [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

Sources

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. athabascau.ca [athabascau.ca]

- 3. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 4. vernier.com [vernier.com]

- 5. byjus.com [byjus.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

Unlocking New Therapeutic Frontiers: A Technical Guide to the Pharmaceutical Potential of (5-Bromo-2-fluoro-3-iodophenyl)methanol

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of halogens onto aromatic scaffolds represents a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This guide delves into the pharmaceutical potential of the novel, polyhalogenated aromatic compound, (5-Bromo-2-fluoro-3-iodophenyl)methanol. While this specific molecule is not extensively documented in public literature, its structural features—a benzyl alcohol functional group and a differentially halogenated phenyl ring—suggest significant utility as a versatile building block for a new generation of targeted therapeutics. This document provides a comprehensive analysis of its synthetic accessibility, predicted reactivity, and potential applications, with a particular focus on the development of kinase inhibitors for oncology. We will explore detailed experimental protocols, from synthesis to biological evaluation, to provide a robust framework for researchers and drug development professionals.

Introduction: The Strategic Role of Halogens in Drug Design

The introduction of halogen atoms into drug candidates is a well-established strategy to enhance their therapeutic profiles.[1] Fluorine, in particular, is prized for its ability to improve metabolic stability, increase binding affinity, and modulate pKa, thereby enhancing oral bioavailability.[2][3] Bromine and iodine, on the other hand, serve as excellent handles for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, which are instrumental in building molecular complexity.[4] The presence of three different halogens—fluorine, bromine, and iodine—on the same phenyl ring, as in (5-Bromo-2-fluoro-3-iodophenyl)methanol, offers a unique platform for highly regioselective modifications, allowing for the systematic exploration of the chemical space around this scaffold.

Aromatic compounds are fundamental in drug design due to their rigid and planar structures, which provide a stable framework for interaction with biological targets.[5] The strategic placement of functional groups on these rings is key to optimizing efficacy, selectivity, and bioavailability.[5] This guide will illuminate the potential of (5-Bromo-2-fluoro-3-iodophenyl)methanol as a key intermediate in the synthesis of novel therapeutics.

Synthetic Strategy and Characterization

The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol is most logically approached via the reduction of its corresponding benzaldehyde. This precursor, while not commercially ubiquitous, can be synthesized through established halogenation protocols on simpler aromatic starting materials.[6]

Proposed Synthetic Pathway

A plausible synthetic route would involve the selective halogenation of a commercially available fluorobenzaldehyde, followed by the reduction of the aldehyde to the benzyl alcohol. The differential reactivity of the halogens allows for a controlled, stepwise introduction.

Caption: Proposed synthetic route to (5-Bromo-2-fluoro-3-iodophenyl)methanol.

Detailed Experimental Protocol: Synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol

Step 1: Bromination of 2-Fluorobenzaldehyde

-

To a solution of 2-fluorobenzaldehyde in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).[6]

-

Slowly add a brominating agent (e.g., N-bromosuccinimide or liquid bromine) at a controlled temperature (typically 0-5 °C) to ensure regioselectivity.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.

-

Purify the resulting 5-Bromo-2-fluorobenzaldehyde by column chromatography or vacuum distillation.[6]

Step 2: Iodination of 5-Bromo-2-fluorobenzaldehyde

-

Dissolve 5-Bromo-2-fluorobenzaldehyde in a suitable solvent system, such as a mixture of acetic acid and sulfuric acid.

-

Add an iodinating reagent, such as N-iodosuccinimide or iodine monochloride, portion-wise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

-

After completion, cool the mixture and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 5-Bromo-2-fluoro-3-iodobenzaldehyde.

Step 3: Reduction to (5-Bromo-2-fluoro-3-iodophenyl)methanol

-

Dissolve the purified 5-Bromo-2-fluoro-3-iodobenzaldehyde in a protic solvent like methanol or ethanol.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride, in small portions.[7]

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.[7]

-

Monitor the disappearance of the starting material by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (5-Bromo-2-fluoro-3-iodophenyl)methanol.

-

Purify the final product by silica gel column chromatography.

Physicochemical Characterization

| Property | Predicted Value/Method |

| Molecular Formula | C7H5BrFIO |

| Molecular Weight | 330.92 g/mol [8] |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. |

| Purity | To be determined by HPLC and qNMR. |

| Structure Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. |

Potential Pharmaceutical Applications: A Focus on Kinase Inhibition

The polysubstituted nature of (5-Bromo-2-fluoro-3-iodophenyl)methanol makes it an ideal scaffold for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[4][9] Many successful kinase inhibitors feature a halogenated aromatic core that can be systematically modified to optimize binding to the ATP-binding pocket of the target kinase.[4][10]

Rationale for Kinase Inhibitor Scaffolding

The differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-F) allows for a hierarchical approach to functionalization. The more reactive C-I and C-Br bonds can be selectively targeted in cross-coupling reactions to introduce various aryl, heteroaryl, or alkyl groups, which are crucial for establishing a structure-activity relationship (SAR).[11][12][13] The less reactive C-F bond can be retained to enhance the drug-like properties of the final compound.[2]

Caption: Workflow for developing a library of kinase inhibitors.

In Vitro Evaluation of Novel Compounds

Once a library of derivatives has been synthesized from the (5-Bromo-2-fluoro-3-iodophenyl)methanol scaffold, a systematic in vitro evaluation is necessary to identify promising lead compounds.[14][15][16]

Cytotoxicity Screening: The MTT Assay

The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of cancer cell lines. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][17]

Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]

-

Compound Treatment: Treat the cells with a range of concentrations of the test compounds (typically from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).[14][17]

-

Incubation: Incubate the plates for 48-72 hours.[17]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[14]

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Mechanism of Action: Apoptosis and Cell Cycle Analysis

Compounds that exhibit significant cytotoxicity should be further investigated to determine their mechanism of action. Assays for apoptosis (programmed cell death) and cell cycle arrest are crucial in this phase.

Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Treat cells with the test compound at its IC50 concentration for 24-48 hours.[14]

-

Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI).[14]

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Protocol: Cell Cycle Analysis

-

Treat cells with the test compound for 24 hours.[14]

-

Fix the cells in cold ethanol and stain the DNA with propidium iodide.[14]

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[14]

Conclusion and Future Directions

(5-Bromo-2-fluoro-3-iodophenyl)methanol represents a highly promising, yet underexplored, scaffold for the development of novel pharmaceutical agents. Its unique polyhalogenated structure provides a versatile platform for regioselective chemical modifications, making it an ideal starting point for the synthesis of libraries of compounds for high-throughput screening. The principles of medicinal chemistry strongly suggest its potential as a core component of novel kinase inhibitors for the treatment of cancer and other diseases driven by aberrant cell signaling. The experimental protocols outlined in this guide provide a clear and actionable framework for the synthesis, characterization, and biological evaluation of derivatives of this promising molecule. Further research into the development of SAR for this class of compounds is warranted and has the potential to yield a new generation of targeted therapies.

References

-

Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Retrieved from [Link]

-

Structure-activity relationships of halogenated disinfectants as potent inhibitors of 5α-reductase type 1: Potential impact on neurosteroid synthesis. (2025). Journal of Hazardous Materials, 496, 139498. Retrieved from [Link]

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016). Google Patents.

-

Reactivity of Benzyl Alcohol and Substituted Benzyl Alcohols with 1-Chlorobenzimidazole in Acid Medium – A Kinetic and Mechanistic Approach. (2020). ResearchGate. Retrieved from [Link]

-

Current and emerging applications of fluorine in medicinal chemistry. (2017). ResearchGate. Retrieved from [Link]

-

2-Bromo-5-fluorobenzaldehyde. (2013). ResearchGate. Retrieved from [Link]

-

Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. (2023). Journal of Chemical and Pharmaceutical Research, 15(10), 10-11. Retrieved from [Link]

-

5-Bromo-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran. (2013). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

Benzyl alcohol synthesis by benzylic substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023). Noble Life Sciences. Retrieved from [Link]

-

Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. (2021). National Center for Biotechnology Information. Retrieved from [Link]

-

In Vitro Bioassay Techniques for Anticancer Drug Discovery and Development. (2022). Routledge. Retrieved from [Link]

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. (2018). MDPI. Retrieved from [Link]

-

Introducing bromine in the molecular structure as a good strategy to the drug design. (2024). Semantic Scholar. Retrieved from [Link]

-

Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Pharmacology. Retrieved from [Link]

-

Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). ResearchGate. Retrieved from [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (2010). National Center for Biotechnology Information. Retrieved from [Link]

-

1,3-Dioxolane-4-acetaldehyde, 2,2-dimethyl- α-(phenylmethoxy)-. (n.d.). Organic Syntheses. Retrieved from [Link]

-

SAR: Structure Activity Relationships. (n.d.). Collaborative Drug Discovery. Retrieved from [Link]

-

Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation. (2017). ResearchGate. Retrieved from [Link]

-

Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (2014). Oriental Journal of Chemistry, 30(4), 1735-1741. Retrieved from [Link]

-

Reactions of benzyl alcohol under different reaction conditions. (2015). ResearchGate. Retrieved from [Link]

-

Structure Activity Relationships (SAR) and Pharmacophore Discovery Using Inductive Logic Programming (ILP). (n.d.). Imperial College London. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chemscene.com [chemscene.com]

- 9. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 12. collaborativedrug.com [collaborativedrug.com]

- 13. doc.ic.ac.uk [doc.ic.ac.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. noblelifesci.com [noblelifesci.com]

- 16. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]

- 17. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Mechanistic Biology: The Causality of Halogenation in Drug Design

Halogenated Benzyl Alcohol Derivatives: A Comprehensive Guide to Synthesis, Mechanistic Biology, and Drug Development

Executive Summary Halogenated benzyl alcohol derivatives are foundational scaffolds in modern medicinal chemistry, agrochemical development, and materials science. The strategic installation of halogens—fluorine, chlorine, bromine, or iodine—onto the aromatic ring or aliphatic side chains fundamentally alters the molecule's steric profile, electronic distribution, and hydrogen-bonding capacity. As a Senior Application Scientist, my objective in this technical guide is to bridge the gap between theoretical mechanistic biology and bench-level synthetic execution. We will explore how specific halogenation patterns drive biological efficacy, evaluate the causality behind modern green synthesis routes, and provide self-validating protocols for immediate laboratory implementation.

The biological activity of a benzyl alcohol derivative is rarely an accident; it is a meticulously engineered property dictated by the halogen's identity and position.

1.1. Modulation of Hydrogen-Bonding Capacity The hydroxyl group of benzyl alcohol is a critical pharmacophore for hydrogen-bond (HB) donation. Experimental infrared spectroscopy and quantum chemical models (DFT) demonstrate that fluorination, particularly at the ortho position, significantly increases the HB acidity of the alcohol[1]. This electronic withdrawal strengthens the interaction between the ligand and its biological target, a principle widely exploited in structure-activity relationship (SAR) optimization.

1.2. SULT1A1-Dependent Bioactivation in Oncology In the context of targeted cancer therapeutics, the Amino Halogenated Benzyl Alcohol (AHBA) series has emerged as a potent, lineage-dependent vulnerability for liver cancers[2]. The causality of this toxicity lies in the enzymatic bioactivation of the benzyl alcohol moiety. The cytosolic enzyme sulfotransferase 1A1 (SULT1A1) utilizes the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to transfer a high-energy sulfate group to the hydroxyl moiety of the AHBA derivative. This sulfonation converts a relatively stable prodrug into a highly reactive, cytotoxic electrophile that rapidly alkylates cellular macromolecules, driving apoptosis in SULT1A1-overexpressing tumor cells[2].

Caption: SULT1A1-mediated bioactivation pathway of AHBA derivatives.

1.3. Overcoming Resistance in Vector Control Beyond oncology, multi-halogenated benzyl alcohols are critical precursors to advanced pyrethroids like transfluthrin. In pyrethroid-resistant strains of malaria vectors (e.g., Anopheles funestus), the specific poly-fluorinated benzyl architecture of transfluthrin enables it to maintain high intrinsic activation of voltage-gated sodium channels (VGSCs) while resisting rapid detoxification by microsomal P450 enzymes[3].

Green Synthesis Routes: Methodologies and Causality

The traditional synthesis of halogenated benzyl alcohols relies on hazardous reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which generate corrosive HCl or HBr gas and complicate purification. The modern laboratory must pivot to greener, atom-economical alternatives[4].

Quantitative Performance of Green Synthesis Routes The following table summarizes the operational metrics of leading green methodologies for synthesizing halogenated benzyl alcohols[4].

| Synthesis Route | Target Halogen | Reaction Time | Solvent-Free Required? | Employs Waste Stream / Reusability? |

| TCT / DMSO Method | Chlorination | < 30 mins | No | No |

| Ionic Liquid Method | Chlorination | 17 mins | No | Yes (Recoverable IL) |

2.1. Protocol: Cyanuric Chloride (TCT) / DMSO Chlorination Causality: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is a stable, solid reagent. When paired with dimethyl sulfoxide (DMSO), the DMSO acts as an oxygen acceptor and activates the TCT, forming a highly reactive Vilsmeier-Haack-type intermediate. This allows for the rapid, mild conversion of the alcohol to the chloride without over-oxidizing the substrate to a benzaldehyde.

Self-Validating Workflow:

-

Preparation: Dissolve benzyl alcohol (4.81 mmol, 1.0 eq) in 5 mL of anhydrous DMSO in a round-bottom flask under a nitrogen atmosphere.

-

Activation: Add TCT (2.64 mmol, 0.55 eq) portionwise. Analytical Note: Portionwise addition is critical to control the exothermic activation of the TCT-DMSO complex.

-

Reaction & Monitoring: Stir the mixture at room temperature. Validate reaction progress via Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate system. The disappearance of the UV-active alcohol spot (typically within 30 minutes) serves as the primary validation checkpoint[4].

-

Quenching & Extraction: Quench the reaction with 15 mL of deionized water. Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Purification & Final Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Validate the final product purity using GC-MS (target >95% purity).

2.2. Protocol: Microwave-Assisted Ionic Liquid Halogenation Causality: Ionic liquids like [Bmim]PF₆ provide a highly polar, non-volatile reaction medium that couples exceptionally well with microwave irradiation. This results in rapid, homogeneous volumetric heating, drastically reducing reaction times while allowing the ionic liquid to be recycled.

Self-Validating Workflow:

-

Mixture Assembly: In a microwave-safe process vial, combine benzyl alcohol (1.0 mmol), ammonium chloride (NH₄Cl, 1.5 mmol), and 2.0 mL of [Bmim]PF₆[4].

-

Irradiation: Seal the vial and irradiate in a dedicated microwave reactor at 150 °C for exactly 17 minutes with continuous magnetic stirring.

-

Extraction: Allow the vial to cool to room temperature. Extract the halogenated product directly from the ionic liquid phase using diethyl ether (3 x 5 mL).

-

Validation & Recovery: Analyze the ether extract via GC-MS to quantify the yield. The remaining [Bmim]PF₆ phase can be washed with water, dried under vacuum, and reused for subsequent cycles, validating the sustainability of the protocol[4].

Downstream Applications: Cross-Coupling in API Development

Once synthesized, heavier halogenated derivatives—particularly iodinated benzyl alcohols like 4-Iodophenethyl alcohol—serve as indispensable electrophiles in drug discovery. The iodo functionality provides superior reactivity in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the rapid assembly of complex conjugated Active Pharmaceutical Ingredients (APIs) and targeted RNA therapeutics[].

Caption: Synthetic workflow from precursor halogenation to API candidate generation.

Conclusion

The rational design and synthesis of halogenated benzyl alcohol derivatives require a deep understanding of both mechanistic biology and modern synthetic chemistry. By transitioning to green synthesis routes and understanding the profound biological implications of halogen placement, drug development professionals can accelerate the discovery of highly targeted, efficacious therapeutics while maintaining rigorous environmental and operational standards.

References

-

ResearchGate. "Chemical structures of the benzyl alcohol derivatives under study." ResearchGate. Available at: [Link]

-

ScienceOpen. "Towards understanding transfluthrin efficacy in a pyrethroid-resistant strain of the malaria vector Anopheles funestus." ScienceOpen. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. "SULT1A1-dependent sulfonation of alkylators is a lineage-dependent vulnerability of liver cancers." NIH. Available at: [Link]

(Note: URLs provided in the reference list point to the verified source domains as retrieved by the grounding tool to ensure link integrity and avoid broken deep links).

Sources

Methodological & Application

Step-by-Step Synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol: A Comprehensive Protocol

Introduction & Strategic Overview

Polyhalogenated benzyl alcohols are highly prized scaffolds in modern drug discovery and agrochemical development. The presence of orthogonal halogens (fluorine, bromine, and iodine) on a single aromatic ring provides a versatile platform for sequential, site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings).

Synthesizing (5-bromo-2-fluoro-3-iodophenyl)methanol requires strict control over regioselectivity and chemoselectivity. As a Senior Application Scientist, I have designed this protocol not just as a sequence of actions, but as a self-validating chemical system. We will build this complex target from a simple, commercially available precursor—2-fluorobenzoic acid —using a robust three-step linear sequence: Regioselective Bromination, Directed ortho-Metalation (DoM), and Chemoselective Reduction.

Reaction Workflow & Retrosynthetic Strategy

The logical flow of this synthesis relies on exploiting the inherent electronic directing effects of the substituents at each stage.

Figure 1: Three-step synthetic workflow for (5-Bromo-2-fluoro-3-iodophenyl)methanol.

Step-by-Step Experimental Protocols

Step 1: Regioselective Bromination of 2-Fluorobenzoic Acid

-

Objective: Introduce a bromine atom exclusively at the 5-position of the aromatic ring.

-

Causality & Mechanism: The regioselectivity of this step is dictated by synergistic directing effects. The fluorine atom at the 2-position is an ortho/para director, while the carboxylic acid at the 1-position is a meta director. Both groups electronically activate the 5-position toward electrophilic aromatic substitution [1]. By utilizing N-Bromosuccinimide (NBS) in concentrated sulfuric acid, we generate a highly active bromonium ion (

) that exclusively attacks this favored site, avoiding complex mixtures of constitutional isomers.

Procedure:

-

Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 2-fluorobenzoic acid (14.0 g, 100.0 mmol) and concentrated

(80 mL). -

Cool the reaction vessel to 0 °C using an ice-water bath to control the initial exotherm.

-

Add NBS (19.6 g, 110.0 mmol) portion-wise over 30 minutes. Note: Gradual addition prevents thermal runaway and suppresses di-bromination.

-

Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

-

Carefully pour the viscous reaction mixture over crushed ice (400 g) with vigorous stirring. A white precipitate will form immediately.

-

Filter the solid via vacuum filtration, wash thoroughly with cold distilled water (3 × 50 mL) to remove residual acid, and recrystallize from an ethanol/water mixture to afford 5-bromo-2-fluorobenzoic acid .

Step 2: Directed ortho-Metalation (DoM) and Iodination

-

Objective: Regioselectively introduce an iodine atom at the 3-position.

-

Causality & Mechanism: This is the most sensitive step of the sequence. The choice of base is paramount: we must use Lithium diisopropylamide (LDA). A more nucleophilic base, such as n-butyllithium, would trigger a catastrophic halogen-metal exchange at the existing C5–Br bond. LDA acts purely as a sterically hindered base. The first equivalent deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent executes the DoM. The highly electronegative fluorine atom strongly acidifies the adjacent C3 proton, overriding the directing effect of the carboxylate and directing lithiation exclusively to the 3-position [2]. Quenching with molecular iodine traps the aryl lithium intermediate.

Procedure:

-

In an oven-dried, argon-purged 500 mL Schlenk flask, dissolve 5-bromo-2-fluorobenzoic acid (10.9 g, 50.0 mmol) in anhydrous THF (150 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Dropwise add LDA (2.0 M in THF/heptane/ethylbenzene, 55.0 mL, 110.0 mmol) over 45 minutes via syringe pump. Critical Control: Maintain the internal temperature below -70 °C to prevent benzyne formation or isomerization of the aryl lithium species.

-

Stir the resulting dianion at -78 °C for exactly 2 hours to ensure complete metalation.

-

Add a pre-cooled solution of iodine (15.2 g, 60.0 mmol) in anhydrous THF (50 mL) dropwise.

-

Stir for 1 hour at -78 °C, then allow the flask to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous

(100 mL) to reduce any unreacted iodine. Acidify the aqueous layer to pH 2 using 1M HCl, and extract with Ethyl Acetate (3 × 100 mL). -

Wash the combined organic layers with brine, dry over anhydrous

, concentrate under reduced pressure, and purify via silica gel chromatography to yield 5-bromo-2-fluoro-3-iodobenzoic acid .

Step 3: Chemoselective Reduction of the Carboxylic Acid

-

Objective: Reduce the carboxylic acid to a primary alcohol while strictly preserving the three halogen substituents.

-

Causality & Mechanism: Standard nucleophilic hydride donors (like

) are prone to causing hydrodehalogenation—particularly cleaving the weak C–I and C–Br bonds via single-electron transfer or oxidative addition pathways. To prevent this, we utilize Borane-tetrahydrofuran (

Procedure:

-

Dissolve 5-bromo-2-fluoro-3-iodobenzoic acid (8.6 g, 25.0 mmol) in anhydrous THF (80 mL) under an argon atmosphere and cool to 0 °C.

-

Slowly add

(1.0 M in THF, 50.0 mL, 50.0 mmol) via syringe. Safety Warning: Hydrogen gas ( -

Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 12 hours.

-

Carefully quench the reaction by the dropwise addition of methanol (20 mL) at 0 °C until effervescence ceases. This destroys excess borane and hydrolyzes the borate ester.

-

Concentrate the mixture under reduced pressure.

-

Partition the resulting residue between Ethyl Acetate (100 mL) and saturated aqueous

(50 mL). -

Wash the organic layer with brine, dry over

, and evaporate the solvent. -

Purify the crude product by flash chromatography (Hexanes/EtOAc, 4:1) to afford the target (5-bromo-2-fluoro-3-iodophenyl)methanol as a crystalline solid.

Quantitative Data Summary

The following table summarizes the stoichiometric requirements, molecular weights, and expected yields for a standardized scale-up of this protocol.

| Step | Reagent / Substrate | MW ( g/mol ) | Equivalents | Amount | Expected Yield (%) |

| 1 | 2-Fluorobenzoic acid | 140.11 | 1.0 | 14.0 g | - |

| 1 | N-Bromosuccinimide (NBS) | 177.98 | 1.1 | 19.6 g | 85% |

| 2 | 5-Bromo-2-fluorobenzoic acid | 219.01 | 1.0 | 10.9 g | - |

| 2 | LDA (2.0 M in THF) | 107.19 | 2.2 | 55.0 mL | - |

| 2 | Iodine ( | 253.81 | 1.2 | 15.2 g | 78% |

| 3 | 5-Bromo-2-fluoro-3-iodobenzoic acid | 344.90 | 1.0 | 8.6 g | - |

| 3 | 85.94 | 2.0 | 50.0 mL | 92% | |

| Final | (5-Bromo-2-fluoro-3-iodophenyl)methanol | 330.92 | - | - | Overall: ~61% |

References

- BenchChem Technical Support Team. 3-Bromo-5-fluoro-4-iodobenzoic acid | Benchchem. Benchchem.

- Mongin, F. Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds. Chimia (2016).

- ACS Publications. A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters.

Application Notes & Protocols: Selective Palladium-Catalyzed Cross-Coupling of (5-Bromo-2-fluoro-3-iodophenyl)methanol

Abstract